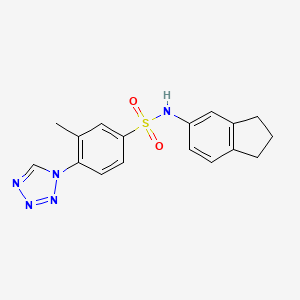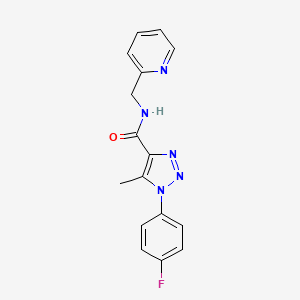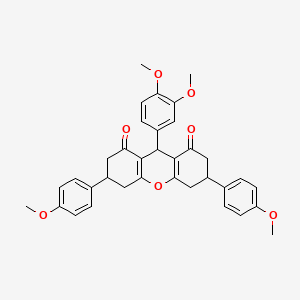![molecular formula C16H20N4O B5140426 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, studies have suggested that it acts as a serotonin and dopamine receptor antagonist. 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has also been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This may contribute to its anti-depressant and anti-anxiety effects.
Biochemical and Physiological Effects:
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has been found to have anti-convulsant effects and may be useful in treating epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine in lab experiments is that it has been found to have low toxicity and does not produce significant side effects. Additionally, 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine. One area of research could be to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis. Another area of research could be to explore its potential as an anti-cancer agent and to investigate its mechanism of action in cancer cells. Additionally, future research could focus on developing more potent derivatives of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine involves the reaction of 4-methoxybenzyl chloride with 2-amino-4-(4-methoxyphenyl)pyrimidine in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine as a white solid with a melting point of approximately 163°C.
Applications De Recherche Scientifique
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-convulsant properties. 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has also been studied for its potential use in treating anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-21-15-5-3-14(4-6-15)13-19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHSTIAHIFVNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)


![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
